Home > Products > Screening Compounds P120798 > Kira8 (Hydrochloride)
Kira8 (Hydrochloride) -

Kira8 (Hydrochloride)

Catalog Number: EVT-12563620
CAS Number:
Molecular Formula: C31H30Cl2N6O3S
Molecular Weight: 637.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Kira8 (Hydrochloride) is a selective inhibitor of the inositol-requiring enzyme 1 alpha (IRE1α), a critical component of the unfolded protein response pathway. This compound is recognized for its role in modulating cellular stress responses, particularly under conditions that induce endoplasmic reticulum stress. Kira8 is classified as a kinase inhibitor ribonuclease attenuator, which means it inhibits the ribonuclease activity of IRE1α through allosteric mechanisms, thereby preventing the splicing of X-box binding protein 1 (XBP1) mRNA and subsequent downstream effects on cell survival and apoptosis .

Source

Kira8 (Hydrochloride) can be synthesized in laboratory settings and is commercially available from various suppliers. It is characterized by its high purity, typically ≥98%, making it suitable for research applications . The compound's molecular formula is C31H30Cl2N6O3SC_{31}H_{30}Cl_{2}N_{6}O_{3}S with a molecular weight of 637.6 g/mol.

Classification

Kira8 falls under the category of small molecule inhibitors specifically targeting IRE1α. Its classification as a kinase inhibitor highlights its role in influencing kinase-mediated signaling pathways, particularly those associated with cellular stress responses .

Synthesis Analysis

Methods

Technical Details

The synthesis typically requires controlled reaction conditions, including temperature and pH adjustments. For example, common solvents such as dimethyl sulfoxide and ethanol are employed during the reactions. Detailed protocols often involve recrystallization techniques to ensure high purity of the final product, which may involve multiple solvent systems and temperature protocols for optimal crystal formation .

Molecular Structure Analysis

Structure

Kira8 (Hydrochloride) features a complex molecular structure characterized by its pyridine-pyrimidine scaffold. The IUPAC name is 2-chloro-N-[6-methyl-5-[3-[2-[[(3R)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide; hydrochloride .

Data

The compound exhibits significant structural complexity, contributing to its specificity for IRE1α. The binding interactions are primarily facilitated through hydrophobic and electrostatic interactions within the ATP-binding site of IRE1α, stabilizing an inactive conformation that prevents dimerization and RNase activity .

Chemical Reactions Analysis

Reactions

Kira8 (Hydrochloride) primarily undergoes substitution reactions, oxidation, and reduction processes during its interactions with biological targets. Its main chemical reaction involves inhibiting the oligomerization of IRE1α, which is crucial for activating its ribonuclease function .

Technical Details

The reactions involving Kira8 typically require specific reagents and controlled conditions to optimize yield and purity. Common reagents include various solvents and catalysts that facilitate the desired transformations while minimizing by-products. The major products formed from these reactions depend on the specific conditions employed.

Mechanism of Action

Kira8 exerts its pharmacological effects by allosterically inhibiting the RNase activity of IRE1α. This inhibition prevents the splicing of XBP1 mRNA, effectively reducing the unfolded protein response in cells under stress conditions. The compound stabilizes IRE1α in a conformation that prevents its dimerization, which is essential for RNase activation . The inhibitory concentration (IC50) for Kira8 against IRE1α RNase activity is approximately 5.9 nM, indicating its high potency as an inhibitor .

Physical and Chemical Properties Analysis

Physical Properties

Kira8 (Hydrochloride) is typically presented as a white to off-white solid with high solubility in polar solvents like dimethyl sulfoxide and ethanol. Its melting point and specific physical characteristics are often determined through standardized laboratory procedures.

Chemical Properties

The chemical properties include stability under various pH conditions and reactivity with biological macromolecules. Kira8's interactions are primarily characterized by its ability to selectively inhibit specific protein-protein interactions involved in cellular signaling pathways associated with stress responses .

Applications

Kira8 (Hydrochloride) has diverse applications in scientific research:

  • Chemistry: Used to study chemical properties and reactions related to IRE1α inhibitors.
  • Biology: Investigated for its role in cellular stress responses and diseases related to protein folding.
  • Medicine: Explored for potential therapeutic effects in conditions such as multiple myeloma and diabetes due to its modulation of cellular stress pathways.
  • Industry: Utilized in drug development targeting the unfolded protein response pathway, providing insights into therapeutic strategies against diseases linked to endoplasmic reticulum stress .
Molecular Pharmacology and Target Engagement

Allosteric Modulation of IRE1α RNase Domain

Kira8 (Hydrochloride) is a selective type II kinase inhibitor that binds IRE1α’s ATP-binding pocket, stabilizing a distinct DFG-out conformation. This induces long-range structural rearrangements that allosterically disrupt the adjacent RNase domain’s catalytic activity. Unlike type I inhibitors (e.g., APY29), which activate RNase via DFG-in stabilization, Kira8 enforces an autoinhibitory state that suppresses both XBP1 splicing and RIDD activity. Biochemical assays confirm >95% RNase inhibition at 1 µM in recombinant IRE1α* constructs, independent of ER stress induction [1] .

Kinase-Dependent Inhibition Mechanisms of IRE1α Hyperactivation

Kira8 exploits IRE1α’s kinase dependency for RNase control:

  • Trans-autophosphorylation blockade: Kira8 prevents phosphorylation of activation loop residues (S724, S726, S729), halting the kinase-mediated oligomerization required for RNase activation [1] .
  • Bidirectional modulation: Competes with ATP (Ki = 12 nM) and reverses RNase activation by type I inhibitors (e.g., sunitinib) in dose-dependent competition assays [1] .This kinase-centric mechanism allows Kira8 to counteract pathological IRE1α hyperactivity without globally disrupting ER stress sensing.

Structural Basis of IRE1α Oligomerization Disruption

High-resolution co-crystal structures reveal that Kira8 binds a hydrophobic front pocket adjacent to the ATP-binding site, inducing a 12-Å displacement of the αC-helix. This:

  • Disrupts back-to-back (B2B) dimer interfaces: Critical for RNase-competent oligomers .
  • Uncouples luminal sensing from cytosolic output: Prevents stress-induced cluster formation observed in endogenous IRE1α complexes [2] .Analytical ultracentrifugation (AUC) shows Kira8 shifts IRE1α toward monomers (Kd for dimerization increases from 35 µM to >100 µM), contrasting with oligomer-stabilizing activators like IPA .

Table 1: Impact of Kira8 on IRE1α Oligomerization Kinetics

IRE1α StateOligomer Kd (µM)RNase Activity
Unphosphorylated67Basal
Phosphorylated (S729)15Hyperactive
+ Kira8 (1 µM)>100Suppressed

Selectivity Profiling Against UPR Sensors and Kinome

Kira8 exhibits exceptional selectivity for IRE1α over other UPR sensors and kinases:

  • UPR sensor specificity: No inhibition of PERK autophosphorylation or ATF6α cleavage at 10 µM [2] .
  • Kinome-wide screening: Profiling against 218 kinases shows >50% inhibition of only 6 off-targets (including ABL1 and SRC) at 1 µM. Selectivity attributed to a naphthylamine moiety that exploits IRE1α’s unique front pocket topology .
  • Cellular validation: In MDA-MB-231 cells, Kira8 (500 nM) blocks IRE1α-dependent decay of RIDD substrates (e.g., DGAT2, CD59) without affecting PERK-mediated CHOP induction .

Table 2: Kinase Selectivity Profile of Kira8

Kinase% Inhibition (1 µM Kira8)Classification
IRE1α98Target
ABL175Off-target
SRC68Off-target
PERK8UPR sensor
EGFR3Non-target

ATP-Competitive Binding Kinetics and Biochemical Characterization

Kira8 demonstrates reversible, ATP-competitive inhibition with high affinity:

  • Binding kinetics: Kd = 3.2 nM (SPR), IC50 = 0.22 µM (IRE1α RNase assay) [1] .
  • ATP displacement: Lineweaver-Burk plots confirm increased Km for ATP with unchanged Vmax, consistent with pure competition [1].
  • Residence time: 48 minutes (biacore), enabling sustained target engagement .Mutagenesis studies confirm Asp776 in the hinge region and Phe778 in the DFG motif as critical for binding energy (-ΔG = 8.9 kcal/mol) .

Table 3: Biochemical Parameters of Kira8

ParameterValueAssay
IC50 (RNase)0.22 µMFRET-quenched XBP1 cleavage
Ki (ATP)12 nMKinase autophosphorylation
Kd3.2 nMSurface plasmon resonance
Ligand efficiency0.42Structure-activity analysis

Properties

Product Name

Kira8 (Hydrochloride)

IUPAC Name

2-chloro-N-[6-methyl-5-[3-[2-[[(3R)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride

Molecular Formula

C31H30Cl2N6O3S

Molecular Weight

637.6 g/mol

InChI

InChI=1S/C31H29ClN6O3S.ClH/c1-20-13-14-22-23(8-4-11-27(22)38-42(39,40)28-12-3-2-10-25(28)32)29(20)41-30-24(9-6-17-34-30)26-15-18-35-31(37-26)36-21-7-5-16-33-19-21;/h2-4,6,8-15,17-18,21,33,38H,5,7,16,19H2,1H3,(H,35,36,37);1H/t21-;/m1./s1

InChI Key

CNWIPRHGMZTPSB-ZMBIFBSDSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)NC6CCCNC6.Cl

Isomeric SMILES

CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)N[C@@H]6CCCNC6.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.